3-Deoxy Saxagliptin

Beschreibung

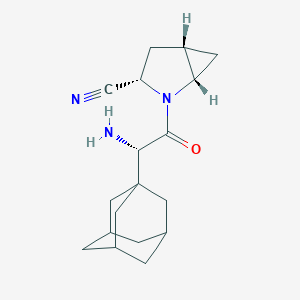

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-(1-adamantyl)-2-aminoacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O/c19-9-14-4-13-5-15(13)21(14)17(22)16(20)18-6-10-1-11(7-18)3-12(2-10)8-18/h10-16H,1-8,20H2/t10?,11?,12?,13-,14+,15+,16-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEBXOWFQASQAR-FTDXYOEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(=O)N4C(CC5C4C5)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701110803 | |

| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361441-98-7 | |

| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361441-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Deoxy Saxagliptin: Characterization, Genesis, and Analytical Control

Executive Summary

This technical guide provides a comprehensive examination of 3-Deoxy Saxagliptin, a critical process-related impurity associated with the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. Intended for researchers, analytical scientists, and drug development professionals, this document delineates the physicochemical properties, structural relationship to the active pharmaceutical ingredient (API), and the analytical methodologies essential for its identification and quantification. We will explore the genesis of this impurity within the synthetic landscape of Saxagliptin and detail a robust, validated analytical workflow for its control, thereby ensuring the quality, safety, and efficacy of the final drug product. The protocols and data presented herein are grounded in established scientific principles and regulatory expectations for impurity profiling.

Introduction: The Context of Saxagliptin and the Imperative of Impurity Profiling

Saxagliptin is a potent, selective, and orally bioavailable inhibitor of the DPP-4 enzyme, a key regulator of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preventing the degradation of these hormones, Saxagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, making it an effective therapeutic agent for the management of type 2 diabetes mellitus.[3][4] The chemical structure of Saxagliptin features a unique adamantylglycine moiety coupled to an L-proline-derived bicyclic scaffold.[5]

In the realm of pharmaceutical manufacturing, the control of impurities is a non-negotiable aspect of quality assurance, mandated by global regulatory bodies like the ICH. Impurities, which can arise from starting materials, synthetic intermediates, degradation products, or unintended side reactions, have the potential to impact the safety and efficacy of the API.[][7] Therefore, a thorough understanding and rigorous control of the impurity profile are paramount.

3-Deoxy Saxagliptin is a known process-related impurity of Saxagliptin.[8][9] Its name signifies the core structural deviation from the parent molecule: the absence of the hydroxyl group at the 3-position of the adamantane ring. This guide provides the technical foundation necessary to understand, detect, and control this specific impurity.

Physicochemical Properties and Structural Elucidation

The fundamental difference between Saxagliptin and 3-Deoxy Saxagliptin lies in a single functional group. This seemingly minor alteration results in distinct chemical properties that are leveraged for their analytical separation and identification.

The primary structural distinction is the replacement of a tertiary alcohol (-OH) group on the adamantane cage in Saxagliptin with a hydrogen atom in 3-Deoxy Saxagliptin. This change reduces the molecule's polarity and molecular weight.

Caption: Comparative structures of Saxagliptin and 3-Deoxy Saxagliptin.

Table 1: Physicochemical Properties

| Property | Saxagliptin | 3-Deoxy Saxagliptin |

| IUPAC Name | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile[5] | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile[8][10] |

| Molecular Formula | C₁₈H₂₅N₃O₂[1][4] | C₁₈H₂₅N₃O[9][10][11] |

| Molecular Weight | 315.41 g/mol [1][4] | 299.41 g/mol [8][9][11] |

| CAS Number | 361442-04-8[4][5] | 361441-98-7[8][9][10][11] |

Genesis of 3-Deoxy Saxagliptin

Understanding the origin of an impurity is fundamental to controlling its presence. 3-Deoxy Saxagliptin is primarily classified as a process-related impurity.[7] The synthesis of Saxagliptin generally involves the amide coupling of two key intermediates: (S)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid (a protected 3-hydroxy-adamantylglycine) and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.[][12]

The genesis of 3-Deoxy Saxagliptin can be traced back to the starting materials for this synthesis. If the adamantylglycine intermediate is not hydroxylated, or if it contains a significant amount of the non-hydroxylated (deoxy) version, this impurity will be carried through the synthetic steps and appear in the final API.

Caption: Genesis of 3-Deoxy Saxagliptin from a precursor impurity.

Therefore, the primary control strategy is not downstream purification from the final product (which can be challenging due to structural similarity) but rather stringent quality control of the adamantylglycine starting material.

Analytical Characterization and Detection

The accurate detection and quantification of 3-Deoxy Saxagliptin are critical for ensuring the quality of Saxagliptin API. This requires high-resolution analytical techniques, with high-performance liquid chromatography (HPLC) being the principal method. A well-characterized reference standard of 3-Deoxy Saxagliptin is indispensable for method development, validation, and routine quality control.[10][11][13]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the industry-standard technique for separating Saxagliptin from its related substances. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to the absence of the polar hydroxyl group, 3-Deoxy Saxagliptin is less polar than Saxagliptin and will therefore be more retained on a C18 column, resulting in a longer retention time under typical RP-HPLC conditions.

Sources

- 1. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saxagliptin - Proteopedia, life in 3D [proteopedia.org]

- 4. Saxagliptin - Wikipedia [en.wikipedia.org]

- 5. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. 3-Deoxy Saxagliptin - SRIRAMCHEM [sriramchem.com]

- 12. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 13. Saxagliptin Impurities | SynZeal [synzeal.com]

An In-Depth Technical Guide to 3-Deoxy Saxagliptin: A Key Process-Related Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Deoxy Saxagliptin in Pharmaceutical Quality Control

Saxagliptin is a potent, orally active hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs, widely prescribed for the management of type 2 diabetes mellitus.[1] In the landscape of pharmaceutical manufacturing, ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. This necessitates a thorough understanding and control of any process-related impurities that may arise during synthesis. 3-Deoxy Saxagliptin has been identified as a key process-related impurity in the manufacturing of Saxagliptin.[2] Its structural similarity to the parent drug underscores the importance of robust analytical methods to detect and quantify its presence, ensuring that the final drug product meets the stringent purity requirements set by regulatory bodies. This guide provides a comprehensive overview of the chemical structure, properties, and analytical considerations for 3-Deoxy Saxagliptin, serving as a vital resource for professionals in drug development and quality control.

Chemical Structure and Physicochemical Properties

3-Deoxy Saxagliptin is structurally analogous to Saxagliptin, with the notable absence of the hydroxyl group at the 3-position of the adamantane ring. This seemingly minor structural modification can impact its physicochemical properties and requires distinct analytical strategies for differentiation from the parent API.

IUPAC Name: (1S,3S,5S)-2-[(2S)-2-Amino-2-(tricyclo[3.3.1.1³,⁷]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile[2]

Chemical Structure:

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 361441-98-7 | [2][3] |

| Molecular Formula | C₁₈H₂₅N₃O | [2][3] |

| Molecular Weight | 299.4 g/mol | [3] |

| Appearance | Likely a solid | Inferred |

| Solubility | No specific data available; likely soluble in organic solvents like methanol and acetonitrile. | Inferred |

| Melting Point | No specific data available. | |

| pKa | No specific data available. | |

| LogP | No specific data available. |

Synthesis, Formation, and Control Strategies

The formation of 3-Deoxy Saxagliptin is intrinsically linked to the synthetic route of Saxagliptin. It is classified as a process-related impurity, suggesting it may arise from starting materials or as a byproduct of the main reaction.

Plausible Synthetic Pathway and Origin of Impurity

The synthesis of Saxagliptin involves the coupling of two key chiral intermediates: a protected (S)-amino-(3-hydroxyadamantan-1-yl)acetic acid derivative and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide. The most probable origin of the 3-Deoxy impurity is the presence of the corresponding non-hydroxylated adamantane starting material, (S)-amino-(adamantan-1-yl)acetic acid, in the initial reaction mixture.

Expert Insight: The control of 3-Deoxy Saxagliptin begins with stringent quality control of the adamantane-derived starting materials. The presence of even small amounts of the non-hydroxylated precursor can lead to the formation of the 3-Deoxy impurity, which can be challenging to remove in downstream purification steps due to its structural similarity to Saxagliptin.

Hypothetical Synthesis Protocol for 3-Deoxy Saxagliptin (as a Reference Standard)

While a specific published protocol for the synthesis of 3-Deoxy Saxagliptin is not available, a plausible route can be extrapolated from the known synthesis of Saxagliptin. This would involve the following key steps:

Step 1: Synthesis of N-Boc-(S)-amino-(adamantan-1-yl)acetic acid This key intermediate would be synthesized starting from adamantane, differing from the Saxagliptin synthesis which starts with a hydroxylated adamantane derivative.

Step 2: Amide Coupling The N-protected adamantane amino acid from Step 1 is coupled with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide using a suitable coupling agent (e.g., EDC/HOBt or T3P).[4]

Step 3: Dehydration and Deprotection The resulting intermediate undergoes dehydration of the primary amide to a nitrile, followed by the removal of the Boc protecting group to yield 3-Deoxy Saxagliptin.

Sources

A Comprehensive Technical Guide to the Proposed Synthesis of 3-Deoxy Saxagliptin

This in-depth technical guide outlines a strategic synthetic pathway for 3-Deoxy Saxagliptin, a novel analogue of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities in the treatment of type 2 diabetes. By leveraging established synthetic methodologies for Saxagliptin, this guide provides a scientifically grounded, step-by-step approach to the synthesis of its 3-deoxy counterpart, offering insights into the rationale behind key experimental choices.

Introduction

Saxagliptin is a potent and selective DPP-4 inhibitor that plays a crucial role in the management of type 2 diabetes.[1] Its intricate molecular architecture, featuring a functionalized adamantane scaffold, presents unique synthetic challenges. The synthesis of Saxagliptin has been a subject of extensive research, with various routes developed to optimize yield and purity.[2][3][4] This guide focuses on a proposed synthesis for 3-Deoxy Saxagliptin, an analogue that lacks the hydroxyl group at the 3-position of the adamantane ring. The removal of this hydroxyl group may influence the compound's pharmacokinetic and pharmacodynamic properties, making its synthesis a subject of significant scientific interest.

The proposed synthetic strategy is predicated on the well-established convergent synthesis of Saxagliptin, which involves the coupling of two key chiral intermediates: an adamantane-derived amino acid and a bicyclic proline analogue.[3][5] For the synthesis of 3-Deoxy Saxagliptin, the core modification lies in the use of a 3-deoxy adamantane amino acid derivative in place of the hydroxylated counterpart used for Saxagliptin.

Overall Synthetic Strategy

The proposed retrosynthetic analysis of 3-Deoxy Saxagliptin reveals two primary building blocks: (S)-N-Boc-adamantylglycine (A) and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (B) . The synthesis will proceed through the following key stages:

-

Synthesis of Key Intermediates:

-

Preparation of the N-protected 3-deoxy adamantyl amino acid, (S)-N-Boc-adamantylglycine.

-

Synthesis of the bicyclic proline amide, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.

-

-

Peptide Coupling: Amide bond formation between the two key intermediates to form the protected 3-Deoxy Saxagliptin precursor.

-

Deprotection: Removal of the Boc protecting group to yield the final active pharmaceutical ingredient (API), 3-Deoxy Saxagliptin.

Caption: Retrosynthetic analysis of 3-Deoxy Saxagliptin.

Part 1: Synthesis of Key Intermediates

Synthesis of (S)-N-Boc-adamantylglycine (Intermediate A)

The synthesis of this key intermediate is a critical deviation from the established Saxagliptin synthesis, which utilizes N-Boc-3-hydroxyadamantylglycine.[6][7] A plausible route to the 3-deoxy analogue starts from 1-adamantane carboxylic acid.

-

Preparation of 1-Adamantyl Methyl Ketone: 1-Adamantane carboxylic acid is converted to its acid chloride, followed by reaction with a suitable methylating agent (e.g., methylmagnesium bromide or dimethylcadmium) to yield 1-adamantyl methyl ketone.

-

Oxidation to 2-(1-Adamantyl)-2-oxoacetic acid: The methyl ketone is then oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic aqueous solution to afford the corresponding α-keto acid.[4]

-

Formation of the Oxime: The α-keto acid is reacted with hydroxylamine hydrochloride to form the oxime, 2-(1-adamantyl)-2-hydroxyiminoacetic acid.[6]

-

Reduction and Boc Protection: The oxime is then reduced to the corresponding amino acid. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Zn/acetic acid). The resulting amino acid is then protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the target intermediate, (S)-N-Boc-adamantylglycine.[6][8] Chiral resolution may be necessary at this stage to isolate the desired (S)-enantiomer.

Caption: Proposed synthetic pathway for Intermediate A.

Synthesis of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (Intermediate B)

This intermediate is a common component in the synthesis of several DPP-4 inhibitors.[9] Its synthesis is well-documented and typically starts from L-pyroglutamic acid. The methanesulfonate salt of this intermediate is often used in the subsequent coupling reaction.[2][10]

Part 2: Peptide Coupling and Final Synthesis

The core of the 3-Deoxy Saxagliptin synthesis is the coupling of the two key intermediates, followed by deprotection.

Peptide Coupling of Intermediates A and B

The coupling of (S)-N-Boc-adamantylglycine with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (often as its methanesulfonate salt) is a standard peptide bond formation reaction.[2]

-

Reaction Setup: To a stirred solution of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate (Intermediate B) and (S)-N-Boc-adamantylglycine (Intermediate A) in a suitable aprotic solvent (e.g., dichloromethane, DCM), a base such as N,N-diisopropylethylamine (DIPEA) is added at room temperature.[2]

-

Coupling Agent Addition: A coupling agent is then introduced. Propylphosphonic anhydride (T3P®) is an efficient reagent for this transformation, minimizing side reactions.[2][11] The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Isolation: Upon completion, the reaction is quenched with water, and the organic layer is separated. The organic phase is washed sequentially with aqueous solutions of a weak acid, a weak base (e.g., 5% NaHCO₃), and brine to remove unreacted starting materials and byproducts.[2] The solvent is then removed under reduced pressure to yield the crude N-Boc-3-Deoxy Saxagliptin.

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane (DCM) | Good solubility for reactants, inert under reaction conditions. |

| Base | N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base to neutralize the methanesulfonic acid salt of Intermediate B. |

| Coupling Agent | Propylphosphonic anhydride (T3P®) | Highly efficient for amide bond formation with low epimerization risk.[11] |

| Temperature | 25-30 °C | Mild conditions to prevent side reactions and degradation. |

Deprotection to Yield 3-Deoxy Saxagliptin

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the nitrogen atom of the glycine moiety. This is typically achieved under acidic conditions.[8]

-

Acidic Cleavage: The crude N-Boc-3-Deoxy Saxagliptin is dissolved in a suitable solvent such as ethyl acetate. An aqueous solution of a strong acid, for instance, hydrochloric acid (HCl), is added, and the mixture is stirred at room temperature.[2]

-

Product Isolation: The deprotected product, 3-Deoxy Saxagliptin hydrochloride, will precipitate from the reaction mixture. The solid is collected by filtration, washed with a non-polar solvent (e.g., ethyl acetate), and dried under vacuum to afford the final product.

Caption: Final coupling and deprotection steps.

Conclusion

The proposed synthesis of 3-Deoxy Saxagliptin is a logical extension of the well-established synthetic routes for Saxagliptin. The key to this synthesis is the preparation of the non-hydroxylated adamantane amino acid intermediate. The subsequent peptide coupling and deprotection steps follow standard and optimized procedures from the synthesis of the parent drug. This guide provides a robust framework for the laboratory-scale synthesis of this novel Saxagliptin analogue, paving the way for further investigation into its biological activity and potential as a next-generation DPP-4 inhibitor.

References

-

Macharla, P., Akula, K. C., Varanasi, G., Bandichhor, R., & Ghanta, M. R. (2014). An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry, 30(1), 291-297. [Link]

-

Savage, S. A., Jones, G. S., Kolotuchin, S., Ramrattan, S. A., Vu, T., & Waltermire, R. E. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development, 13(6), 1169–1176. [Link]

-

An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. (2014). ResearchGate. [Link]

-

Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. (2009). ResearchGate. [Link]

- Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. (2014).

-

The Chemical Synthesis of Saxagliptin: Understanding the Role of Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. (2013). CNKI. [Link]

-

A facile method to synthesize vildagliptin. (2015). ResearchGate. [Link]

-

A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. (2015). ResearchGate. [Link]

-

2-Azabicyclo(3.1.0)hexane-3-carboxamide, (1S,3S,5S)-, methanesulfonate (1:1). (n.d.). PubChem. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. orientjchem.org [orientjchem.org]

- 3. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US8748631B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-Azabicyclo(3.1.0)hexane-3-carboxamide, (1S,3S,5S)-, methanesulfonate (1:1) | C7H14N2O4S | CID 11506820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 3-Deoxy Saxagliptin Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] As with any pharmaceutical agent, the presence of impurities in the final drug product is a critical quality attribute that necessitates thorough characterization and control to ensure patient safety and therapeutic efficacy.[3] This technical guide provides a comprehensive examination of the biological activity of a key process-related impurity, 3-Deoxy Saxagliptin. The absence of the hydroxyl group at the 3-position of the adamantyl moiety represents a significant structural modification that is anticipated to impact its pharmacological profile. This document will delve into the theoretical underpinnings of its potential biological activity, drawing upon established structure-activity relationships of DPP-4 inhibitors, and will provide detailed, field-proven methodologies for its in-vitro and in-vivo evaluation.

Introduction: The Significance of Impurity Profiling in Drug Development

The control of impurities in active pharmaceutical ingredients (APIs) is a mandate from regulatory bodies worldwide and a fundamental aspect of drug development.[1] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients.[] Their presence, even in minute quantities, can potentially impact the safety and efficacy of the final drug product. Therefore, a comprehensive understanding of the biological activity of any significant impurity is paramount.

Saxagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By prolonging the action of these hormones, saxagliptin enhances glucose-dependent insulin secretion and suppresses glucagon production, thereby lowering blood glucose levels.[6][7] The intricate binding of saxagliptin to the active site of DPP-4 is crucial for its inhibitory effect, and any structural alteration, such as the removal of a hydroxyl group, could significantly modify this interaction.

The Structural and Stereochemical Landscape of Saxagliptin and its 3-Deoxy Impurity

The chemical structure of saxagliptin is (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile.[6] The adamantyl moiety, and specifically the hydroxyl group at the 3-position, plays a critical role in the molecule's interaction with the DPP-4 enzyme. The 3-Deoxy Saxagliptin impurity, with the chemical formula C18H25N3O, lacks this hydroxyl group.[8]

The stereochemistry of saxagliptin is vital for its potent inhibitory activity against DPP-4. A study on all eight stereoisomers of saxagliptin demonstrated that the specific configuration is critical for effective inhibition of the enzyme.[3] The removal of the 3-hydroxyl group in the 3-Deoxy impurity eliminates a key stereocenter and a potential hydrogen bond donor, which is likely to alter its binding affinity and biological activity.

Predicted Biological Activity Based on Structure-Activity Relationships (SAR)

While direct experimental data on the biological activity of 3-Deoxy Saxagliptin is not extensively published, we can infer its potential activity based on the established structure-activity relationships of DPP-4 inhibitors. The interaction of saxagliptin with the DPP-4 active site involves key residues.[9] The cyanopyrrolidine moiety engages with the S1 subsite, while the adamantyl group interacts with the S2 subsite. The hydroxyl group on the adamantyl ring is believed to form a hydrogen bond with amino acid residues in the S2 pocket, contributing to the high binding affinity and potency of saxagliptin.

The absence of this hydroxyl group in 3-Deoxy Saxagliptin is hypothesized to lead to a significant reduction in its DPP-4 inhibitory activity. The loss of a key hydrogen bonding interaction would likely result in a lower binding affinity for the DPP-4 enzyme. Consequently, a higher concentration of the impurity would be required to achieve the same level of enzyme inhibition as the parent drug.

Experimental Workflows for Determining Biological Activity

To empirically determine the biological activity of 3-Deoxy Saxagliptin, a series of in-vitro and in-vivo assays are necessary. The following sections provide detailed protocols for these essential experiments.

In-Vitro DPP-4 Inhibition Assay

This assay directly measures the ability of 3-Deoxy Saxagliptin to inhibit the enzymatic activity of DPP-4.

Experimental Protocol:

-

Reagents and Materials:

-

Human recombinant DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

3-Deoxy Saxagliptin reference standard

-

Saxagliptin reference standard (as a positive control)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a stock solution of 3-Deoxy Saxagliptin and Saxagliptin in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compounds and the positive control in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add the DPP-4 enzyme and the diluted compounds or vehicle control.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

Calculate the rate of reaction for each concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Data Presentation:

| Compound | DPP-4 IC50 (nM) |

| Saxagliptin | Expected literature value |

| 3-Deoxy Saxagliptin | To be determined |

Diagram of the In-Vitro DPP-4 Inhibition Assay Workflow:

Caption: Workflow for the in-vitro DPP-4 inhibition assay.

In-Vitro Cytotoxicity Assay

This assay assesses the potential of 3-Deoxy Saxagliptin to cause cell death, providing an initial indication of its toxicological profile.

Experimental Protocol:

-

Reagents and Materials:

-

Human cell line (e.g., HepG2 for liver toxicity, or a pancreatic cell line)

-

Cell culture medium and supplements

-

3-Deoxy Saxagliptin reference standard

-

Positive control for cytotoxicity (e.g., doxorubicin)

-

MTT or similar viability reagent

-

96-well clear-bottom cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of 3-Deoxy Saxagliptin and the positive control in cell culture medium.

-

Replace the medium in the cell plate with the medium containing the test compounds.

-

Incubate the cells for a specified period (e.g., 24 or 48 hours).

-

Add the MTT reagent to each well and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the CC50 value (the concentration of the compound that causes 50% cell death).

-

Data Presentation:

| Compound | Cell Line | CC50 (µM) |

| 3-Deoxy Saxagliptin | HepG2 | To be determined |

| Doxorubicin (Control) | HepG2 | Expected literature value |

In-Vivo Pharmacokinetic and Pharmacodynamic Assessment

Should in-vitro studies indicate significant biological activity, in-vivo studies in an appropriate animal model (e.g., rodents) would be warranted to assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 3-Deoxy Saxagliptin.

Experimental Protocol (Abbreviated):

-

Animal Model: Use a relevant animal model for type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).

-

Dosing: Administer 3-Deoxy Saxagliptin and Saxagliptin (as a comparator) via an appropriate route (e.g., oral gavage).

-

Pharmacokinetics: Collect blood samples at various time points post-dosing. Analyze plasma concentrations of the compounds using a validated analytical method (e.g., LC-MS/MS) to determine key PK parameters (Cmax, Tmax, AUC, half-life).

-

Pharmacodynamics: At selected time points, measure plasma DPP-4 activity and active GLP-1 levels to assess the extent and duration of target engagement.

-

Oral Glucose Tolerance Test (OGTT): Perform an OGTT to evaluate the effect of the impurity on glucose excursion.

Diagram of the In-Vivo Assessment Workflow:

Caption: Workflow for in-vivo pharmacokinetic and pharmacodynamic assessment.

Interpretation of Results and Regulatory Implications

The data generated from these studies will provide a comprehensive biological activity profile for 3-Deoxy Saxagliptin. A significantly lower DPP-4 inhibitory activity compared to saxagliptin would suggest that its presence at controlled levels is unlikely to contribute to the therapeutic effect of the drug product. However, any notable cytotoxicity or unexpected off-target activity would warrant further investigation and a more stringent control strategy for this impurity.

The results of these biological activity studies are crucial for setting appropriate specifications for 3-Deoxy Saxagliptin in the saxagliptin drug substance and drug product, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Conclusion

The biological activity of pharmaceutical impurities is a critical consideration in drug development and manufacturing. For 3-Deoxy Saxagliptin, a process-related impurity of saxagliptin, a thorough evaluation of its DPP-4 inhibitory activity and potential toxicity is essential. Based on structure-activity relationships, it is anticipated that the absence of the 3-hydroxyl group will significantly reduce its pharmacological activity. The experimental protocols detailed in this guide provide a robust framework for the definitive determination of its biological profile. This information is indispensable for ensuring the quality, safety, and efficacy of saxagliptin-containing medicines for patients with type 2 diabetes.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11243969, Saxagliptin. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Center for Drug Evaluation and Research, Application Number: 22-350. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Saxagliptin EP Impurities & USP Related Compounds. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Saxagliptin-impurities. Retrieved from [Link]

- Dong, J., Gong, Y., Liu, J., Chen, X., Wen, X., & Sun, H. (2014). Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin. Bioorganic & Medicinal Chemistry, 22(4), 1383–1393.

-

Gaikwad, P. D., et al. (n.d.). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. BEPLS, 9(9). Retrieved from [Link]

- Tahrani, A. A., Piya, M. K., & Barnett, A. H. (2009). Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes mellitus.

- Mishra, R., & Kumar, A. (2013). Saxagliptin overview: special focus on safety and adverse effects. Expert Opinion on Drug Safety, 12(1), 111-119.

- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2021). Current Drug Targets, 22(12), 1369-1386.

- Augeri, D. J., et al. (2005). Discovery and preclinical profile of saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(15), 5025–5037.

- Kirby, M., et al. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacology, 12, 2.

-

ChEMBL. (n.d.). Document: Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin. (CHEMBL3112588). Retrieved from [Link]

-

Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. Retrieved from [Link]

- Savage, S. A., et al. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(24), 7733-7740.

- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Mini Reviews in Medicinal Chemistry.

- Google Patents. (n.d.). WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof.

- Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. (2024). Molecules, 29(10), 2296.

- Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. (2007). Organic Process Research & Development, 11(6), 1049-1055.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. medkoo.com [medkoo.com]

- 3. Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 6. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Mechanism of Action of 3-Deoxy Saxagliptin: A Structural and Functional Analysis

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 3-Deoxy Saxagliptin, a structural analog of the established dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. Saxagliptin is a cornerstone in the management of type 2 diabetes mellitus, exerting its therapeutic effect by preventing the degradation of incretin hormones.[1][2][3] The modification in 3-Deoxy Saxagliptin—the specific removal of the hydroxyl group at the 3-position of the adamantane moiety—presents a compelling case for investigating alterations in its pharmacodynamic and pharmacokinetic profile. This document synthesizes the known mechanisms of Saxagliptin, posits a primary hypothesis for the action of its 3-Deoxy derivative, and outlines a rigorous, multi-phase experimental workflow to validate this hypothesis. We will delve into the causality behind proposed experimental designs, from initial in vitro enzymatic assays to computational molecular docking, providing researchers and drug development professionals with a comprehensive framework for characterization.

Part 1: The Incretin Effect and DPP-4 as a Therapeutic Target

The management of glucose homeostasis is a complex physiological process. A key component of this regulation is the "incretin effect," a phenomenon where oral glucose administration elicits a significantly higher insulin response compared to intravenous glucose infusion. This effect is mediated by gut-derived hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These incretins are released from endocrine cells in the gastrointestinal tract following food intake and act to:

-

Stimulate glucose-dependent insulin secretion from pancreatic β-cells.[6]

-

Suppress glucagon secretion from pancreatic α-cells, thereby reducing hepatic glucose production.[2][7]

-

Slow gastric emptying , which helps to regulate postprandial glucose absorption.[8]

The therapeutic potential of incretins is limited by their rapid inactivation, with a half-life of only a few minutes in circulation. The enzyme responsible for this rapid degradation is Dipeptidyl Peptidase-4 (DPP-4).[1][5] DPP-4 is a serine exopeptidase that cleaves dipeptides from the N-terminus of proteins, specifically targeting those with a proline or alanine residue in the penultimate position, as found in GLP-1 and GIP.[7][9]

By inhibiting DPP-4, the half-life and circulating concentrations of active GLP-1 and GIP are increased, thereby enhancing and prolonging their glucose-lowering effects.[8] This mechanism makes DPP-4 a highly attractive target for the development of oral anti-hyperglycemic agents for type 2 diabetes.

Part 2: Saxagliptin - An Established Covalent, Reversible DPP-4 Inhibitor

Saxagliptin is a potent and selective, orally active DPP-4 inhibitor.[10] It is classified as a substrate-like inhibitor that forms a covalent but reversible complex with the DPP-4 enzyme.[1] This interaction is central to its mechanism of action.

Molecular Interaction with the DPP-4 Active Site

The binding of Saxagliptin to DPP-4 is a well-characterized interaction. The cyanopyrrolidine moiety of Saxagliptin is critical, as it covalently interacts with the hydroxyl group of the catalytic serine residue (Ser630) within the enzyme's active site.[1] This forms a stable but reversible nitrile-serine adduct. The adamantane group anchors the molecule within the S1 pocket of the active site, a region that typically accommodates the proline residue of natural substrates.[1] The 3-hydroxy group on the adamantane ring is positioned to potentially interact with surrounding residues, influencing binding affinity and specificity.

Pharmacokinetics and Metabolism

Saxagliptin is primarily metabolized in the liver by cytochrome P450 3A4/5 (CYP3A4/5) enzymes.[2][10][11] The major metabolic pathway is hydroxylation, which produces the primary active metabolite, 5-hydroxy saxagliptin (M2).[12] This metabolite is also a potent DPP-4 inhibitor, though it is approximately half as potent as the parent compound.[1][6] Both Saxagliptin and its active metabolite are eliminated through a combination of hepatic and renal pathways.[10][13]

Part 3: 3-Deoxy Saxagliptin: A Structural Hypothesis

3-Deoxy Saxagliptin is defined by the removal of the hydroxyl group from the 3-position of Saxagliptin's adamantane structure. This seemingly minor modification can have significant implications for its mechanism of action.

Structural Comparison:

-

Saxagliptin: Contains a polar hydroxyl (-OH) group on the adamantyl moiety.

-

3-Deoxy Saxagliptin: The -OH group is replaced by a hydrogen atom, rendering the adamantyl moiety more lipophilic (less polar).

The Central Hypothesis:

Our primary hypothesis is that 3-Deoxy Saxagliptin retains its function as a competitive inhibitor of DPP-4, but its potency, selectivity, and metabolic profile are altered due to the removal of the 3-hydroxy group.

-

Rationale for Retained Activity: The core pharmacophore—the cyanopyrrolidine group responsible for the covalent interaction with Ser630—remains unchanged. Therefore, the fundamental mechanism of DPP-4 inhibition is expected to be preserved.

-

Rationale for Altered Potency: The removal of the hydroxyl group modifies the interaction within the S1 binding pocket. If this -OH group forms a critical hydrogen bond with an active site residue, its removal would likely decrease binding affinity and thus increase the IC50 (reduce potency). Conversely, if the 3-position resides in a hydrophobic region of the pocket, removing the polar -OH group could enhance van der Waals interactions, potentially increasing binding affinity and potency.

-

Rationale for Altered Metabolism: Since hydroxylation is a primary metabolic route for Saxagliptin, removing a potential site for such a reaction could increase the metabolic stability of 3-Deoxy Saxagliptin, potentially leading to a longer half-life and altered pharmacokinetic profile.

Part 4: Proposed Experimental Validation Workflow

To rigorously test our hypothesis, a multi-phase, self-validating experimental workflow is proposed. This workflow is designed to systematically characterize the biochemical, cellular, and structural interactions of 3-Deoxy Saxagliptin.

Caption: Proposed experimental workflow for characterizing 3-Deoxy Saxagliptin.

Phase 1: In Vitro Biochemical Characterization

Causality: The foundational step is to determine if and how effectively 3-Deoxy Saxagliptin interacts with the purified DPP-4 enzyme. This phase directly measures the compound's potency and mode of inhibition, providing the core data to compare it against Saxagliptin.

Experiment 1: DPP-4 Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Deoxy Saxagliptin against human recombinant DPP-4.

-

Methodology:

-

Prepare a series of dilutions of 3-Deoxy Saxagliptin and the control compound, Saxagliptin (e.g., from 1 pM to 100 µM).

-

In a 96-well plate, add recombinant human DPP-4 enzyme to each well.

-

Add the test compounds (3-Deoxy Saxagliptin) and control (Saxagliptin) to respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).

-

Measure the fluorescence signal at regular intervals using a plate reader (Excitation/Emission ~360/460 nm).

-

Calculate the rate of reaction for each concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experiment 2: Enzyme Kinetics Analysis

-

Objective: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

-

Methodology:

-

Perform the DPP-4 activity assay as described above.

-

Vary the concentrations of the substrate (Gly-Pro-AMC) at several fixed concentrations of 3-Deoxy Saxagliptin (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, based on an estimated Ki from the IC50).

-

Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk or Michaelis-Menten plot.

-

Analyze the plots: In competitive inhibition, Vmax remains constant while Km increases with inhibitor concentration. This would confirm that 3-Deoxy Saxagliptin competes with the natural substrate for the active site, as hypothesized.

-

Experiment 3: DPP Selectivity Panel

-

Objective: To assess the selectivity of 3-Deoxy Saxagliptin for DPP-4 over other related dipeptidyl peptidases, such as DPP-8 and DPP-9. Off-target inhibition of DPP-8/9 has been linked to toxicity concerns.

-

Methodology:

-

Perform enzyme inhibition assays analogous to Experiment 1, but using recombinant human DPP-8 and DPP-9 enzymes and their respective preferred substrates.

-

Determine the IC50 values for 3-Deoxy Saxagliptin against DPP-8 and DPP-9.

-

Calculate the selectivity ratio (IC50 for DPP-8 or DPP-9 / IC50 for DPP-4). A high ratio indicates high selectivity for DPP-4.

-

Phase 2: Cell-Based Functional Assays

Causality: Moving from a purified enzyme system to a more physiologically relevant context, this phase validates that the compound can engage its target in a cellular environment and produce the expected downstream biological effect—the stabilization of incretins.

Experiment 4: Incretin Hormone Stabilization Assay

-

Objective: To confirm that inhibition of DPP-4 by 3-Deoxy Saxagliptin in a cellular context leads to an increase in the half-life of active GLP-1.

-

Methodology:

-

Culture a suitable cell line (e.g., HEK293 cells transfected to express DPP-4, or a pancreatic cell line like MIN6).

-

Treat the cells with various concentrations of 3-Deoxy Saxagliptin or Saxagliptin for 1-2 hours.

-

Spike the cell culture medium with a known concentration of active GLP-1 (7-36).

-

Collect aliquots of the medium at various time points (e.g., 0, 30, 60, 120 minutes).

-

Measure the concentration of active GLP-1 remaining in the aliquots using a specific ELISA kit.

-

Calculate the half-life of active GLP-1 at each concentration of the test compound. An increased half-life demonstrates functional inhibition of cellular DPP-4.

-

Phase 3: In Silico Structural Analysis

Causality: Computational modeling provides a structural rationale for the biochemical data obtained in Phase 1. It allows us to visualize the binding pose and predict the specific atomic interactions (or lack thereof) that drive the observed potency and selectivity.

Experiment 5: Molecular Docking Simulation

-

Objective: To predict the binding mode of 3-Deoxy Saxagliptin within the DPP-4 active site and compare it to the known binding mode of Saxagliptin.

-

Methodology:

-

Obtain the high-resolution crystal structure of human DPP-4 complexed with Saxagliptin from the Protein Data Bank (PDB).

-

Use molecular modeling software (e.g., AutoDock, Schrödinger Suite) to prepare the protein structure by removing water molecules, adding hydrogens, and assigning charges.

-

Generate a 3D conformer of 3-Deoxy Saxagliptin.

-

Define the docking grid around the known Saxagliptin binding site.

-

Perform docking simulations to predict the most favorable binding pose of 3-Deoxy Saxagliptin.

-

Analyze the resulting pose:

-

Confirm the covalent interaction distance between the nitrile carbon and the Ser630 oxygen.

-

Examine the position of the deoxygenated adamantane ring. Identify and measure distances to nearby amino acid residues to assess potential hydrophobic interactions or steric clashes.

-

Compare the calculated binding energy score to that of re-docked Saxagliptin.

-

-

Part 5: Data Interpretation and Future Directions

The collective results from this workflow will provide a robust, multi-faceted understanding of 3-Deoxy Saxagliptin's mechanism.

Summary of Expected Quantitative Data:

| Parameter | Saxagliptin (Control) | 3-Deoxy Saxagliptin (Predicted Outcome) | Rationale for Prediction |

| DPP-4 IC50 | ~0.5 nM[11] | Altered (Higher or Lower) | Dependent on the role of the 3-hydroxy group in binding. |

| DPP-4 Ki | TBD (Low nM range) | Correlated with IC50 | Reflects binding affinity. |

| Mode of Inhibition | Competitive, Reversible | Competitive, Reversible | Core pharmacophore is unchanged. |

| Selectivity (DPP-8/DPP-4) | High (>1000-fold) | Potentially Altered | Changes in adamantane interactions may affect selectivity. |

| GLP-1 Half-Life (Cells) | Increased | Increased (Potentially more or less than Saxagliptin) | Dependent on cellular potency. |

| Predicted Binding Energy | Favorable (Negative Value) | More or Less Favorable | Reflects the sum of interactions in the binding pocket. |

Future Directions:

-

Metabolic Stability Assay: An in vitro assay using human liver microsomes would be critical to determine if the removal of the hydroxyl group reduces susceptibility to CYP3A4/5-mediated metabolism, which would directly test our hypothesis regarding its pharmacokinetic profile.

-

In Vivo Efficacy Studies: If in vitro and cellular data are promising, studies in diabetic animal models would be the necessary next step to evaluate its glucose-lowering efficacy, pharmacokinetic profile, and overall safety.

Caption: The DPP-4 signaling pathway inhibited by Saxagliptin analogs.

References

-

Title: Saxagliptin - Diabetes Mellitus Source: PDB-101 URL: [Link]

-

Title: Saxagliptin | C18H25N3O2 Source: PubChem - NIH URL: [Link]

-

Title: Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor Source: PubMed URL: [Link]

-

Title: saxagliptin: a systematic review on its pharmacological potential and analytical aspects Source: ResearchGate URL: [Link]

-

Title: Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human Source: PubMed URL: [Link]

-

Title: Saxagliptin | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]

-

Title: Saxagliptin Source: Wikipedia URL: [Link]

-

Title: Saxagliptin Source: Proteopedia, life in 3D URL: [Link]

-

Title: Saxagliptin Tablets: Package Insert / Prescribing Info / MOA Source: Drugs.com URL: [Link]

- Title: Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof Source: Google Patents URL

-

Title: Dipeptidyl Peptidase IV (DPP IV) Inhibitors Source: NCBI Bookshelf - StatPearls URL: [Link]

-

Title: Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine Source: CNKI URL: [Link]

-

Title: Dipeptidyl peptidase-4 inhibitor Source: Wikipedia URL: [Link]

-

Title: An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) Source: PubMed URL: [Link]

-

Title: Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors Source: Endocrine Reviews | Oxford Academic URL: [Link]

Sources

- 1. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]

- 2. Saxagliptin - Wikipedia [en.wikipedia.org]

- 3. orientjchem.org [orientjchem.org]

- 4. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. proteopedia.org [proteopedia.org]

- 8. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

The Emergence and Etiology of 3-Deoxy Saxagliptin: A Process-Related Impurity in Saxagliptin Synthesis

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 3-Deoxy Saxagliptin, a critical process-related impurity encountered during the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. The narrative delves into the logical discovery of this impurity through modern analytical workflows and elucidates its origin, tracing it back to the incomplete hydroxylation of an adamantane-based intermediate. By synthesizing information from established synthetic routes, this guide presents a scientifically grounded hypothesis for the formation mechanism of 3-Deoxy Saxagliptin. Furthermore, it details the analytical methodologies essential for its detection and quantification and outlines robust control strategies to ensure the purity and safety of the final active pharmaceutical ingredient (API). This document is intended for researchers, process chemists, and quality control scientists in the field of drug development and manufacturing.

Introduction: The Imperative of Purity in DPP-4 Inhibitors

Saxagliptin is a potent, orally active hypoglycemic agent that functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] This inhibition slows the degradation of incretin hormones, such as GLP-1 and GIP, which in turn potentiates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[1] The molecular complexity of Saxagliptin, characterized by its unique adamantane moiety, necessitates a multi-step synthesis.[2]

In pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug efficacy.[3] Impurities can arise from various sources, including starting materials, intermediates, side reactions, and degradation.[4] This guide focuses on a specific process-related impurity, 3-Deoxy Saxagliptin, which, although not a degradation product formed under stress conditions like hydrolysis or oxidation, represents a significant challenge in the synthetic process.[5][6] Understanding its origin is paramount to developing effective control strategies.

Discovery of a New Peak: The Analytical Identification of 3-Deoxy Saxagliptin

The discovery of a novel impurity like 3-Deoxy Saxagliptin is a testament to the power of modern analytical chemistry. During the process development and routine quality control of Saxagliptin synthesis, a battery of chromatographic and spectroscopic techniques are employed.[7] The likely discovery pathway would follow a systematic workflow designed to detect, identify, and characterize any unexpected signals.

An unknown peak, eluting in proximity to the main Saxagliptin peak, would first be detected during High-Performance Liquid Chromatography (HPLC) analysis.[8] Once the presence of this consistent, unknown impurity was confirmed, a workflow for its structural elucidation would be initiated. This process is a self-validating system, where each step confirms the findings of the previous one.

Experimental Protocol: Impurity Identification Workflow

-

HPLC-UV Detection:

-

An unknown peak is consistently observed in multiple batches of the Saxagliptin API.

-

The peak's retention time and UV profile are recorded.

-

-

LC-MS Analysis:

-

The sample is subjected to Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown impurity.[9]

-

The mass spectrometer would reveal a molecular ion corresponding to a mass of 299.4, which is 16 atomic mass units less than Saxagliptin (315.4), suggesting the loss of an oxygen atom.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

To confirm the elemental composition, HRMS is employed to obtain a highly accurate mass measurement.[10]

-

The data would confirm the molecular formula as C18H25N3O.

-

-

Tandem Mass Spectrometry (MS/MS):

-

The molecular ion of the impurity is fragmented, and its fragmentation pattern is compared with that of Saxagliptin.

-

A similar fragmentation pattern, particularly for the proline nitrile portion of the molecule, would strongly suggest that the modification is on the adamantane ring.

-

-

Isolation and NMR Spectroscopy:

-

The impurity is isolated using preparative HPLC.

-

1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are performed on the isolated sample. The absence of signals corresponding to the hydroxyl group and the associated tertiary carbon on the adamantane ring, present in the spectra of Saxagliptin, would confirm the structure as 3-Deoxy Saxagliptin.[2]

-

This logical and rigorous workflow allows scientists to move from detecting an unknown chromatographic peak to confidently identifying its structure.

Caption: Workflow for the discovery and structural elucidation of an unknown impurity.

Unraveling the Origin: The Mechanistic Pathway of 3-Deoxy Saxagliptin Formation

The name "3-Deoxy" provides a significant clue to the impurity's origin: it lacks the hydroxyl group at the 3-position of the adamantane ring. A thorough review of the common synthetic routes for Saxagliptin's key intermediates reveals that 3-Deoxy Saxagliptin is not a degradation product but a process-related impurity . Its formation is a direct consequence of an incomplete reaction in an early stage of the synthesis.

Several efficient syntheses of the crucial intermediate, (S)-N-Boc-3-hydroxyadamantylglycine, begin with a non-hydroxylated starting material, such as 1-adamantane carboxylic acid .[11][12] The synthesis proceeds by first introducing the hydroxyl group at the 3-position of the adamantane ring through an oxidation step. This hydroxylation is a critical transformation, often employing powerful oxidizing agents like a mixture of sulfuric and nitric acid.[11]

The formation of 3-Deoxy Saxagliptin can be attributed to the incomplete hydroxylation of the adamantane ring. If a portion of the 1-adamantane carboxylic acid (or a subsequent intermediate) fails to be hydroxylated, this non-hydroxylated material, (2S)-amino(adamantan-1-yl)acetic acid , will be carried through the subsequent steps of the synthesis alongside its hydroxylated counterpart.

This "deoxy" intermediate, being structurally very similar to the desired hydroxylated intermediate, can then undergo the same coupling reaction with the proline moiety, ultimately leading to the formation of 3-Deoxy Saxagliptin as an impurity in the final API.

Caption: Proposed formation pathway of 3-Deoxy Saxagliptin via incomplete hydroxylation.

Analytical Strategies for Detection and Quantification

To control the levels of 3-Deoxy Saxagliptin, a robust and validated analytical method is essential. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose.[13] The method must be capable of separating Saxagliptin from 3-Deoxy Saxagliptin and other potential process-related impurities and degradation products.

Table 1: Representative RP-HPLC Method Parameters

| Parameter | Specification | Rationale |

| Column | C18 (e.g., 250mm x 4.6mm, 5 µm) | Provides good hydrophobic retention and separation for the moderately polar analytes. |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM Ammonium Formate) | Controls pH and ensures good peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analytes. |

| Elution Mode | Gradient | A gradient is typically required to resolve closely eluting impurities from the main API peak and to elute any more retained impurities in a reasonable time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210-220 nm | Wavelength at which the amide chromophore of Saxagliptin and its impurities absorb. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Method validation would be performed according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose of quantifying 3-Deoxy Saxagliptin at trace levels.[13]

Control Strategies in Saxagliptin Synthesis

Since 3-Deoxy Saxagliptin is a process-related impurity, its control lies in the optimization and rigorous control of the synthetic process itself. The primary focus is on the critical hydroxylation step.

-

Optimization of the Hydroxylation Step:

-

Stoichiometry of Oxidizing Agents: The molar ratio of the oxidizing agents (e.g., nitric acid) to the adamantane substrate must be carefully optimized to drive the reaction to completion.

-

Reaction Time and Temperature: Monitoring the reaction progress using in-process controls (e.g., HPLC) to determine the optimal reaction time is crucial. The temperature must also be controlled to ensure a consistent reaction rate without promoting side reactions.

-

-

Purification of Intermediates:

-

It may be advantageous to implement a purification step for the 3-hydroxy-1-adamantane carboxylic acid intermediate. Crystallization or chromatographic purification at this stage can effectively remove the unreacted, non-hydroxylated starting material. This prevents the "deoxy" impurity from being carried forward into the more complex and valuable downstream intermediates.

-

-

Use of High-Purity Starting Materials: Ensuring the purity of the initial 1-adamantane carboxylic acid is also a key consideration, as any pre-existing impurities could potentially interfere with the hydroxylation reaction.

-

Final API Purification: The final purification of the Saxagliptin API, typically through crystallization, is the last line of defense. The crystallization process should be designed to effectively purge 3-Deoxy Saxagliptin, which may have different solubility properties than the desired product.

Impact and Regulatory Perspective

The presence of any impurity in an API must be evaluated for its potential impact on safety and efficacy. According to ICH guidelines, impurities present above a certain threshold (typically 0.10% for reporting and 0.15% for identification and qualification) must be characterized and their safety assessed. While specific toxicological data for 3-Deoxy Saxagliptin is not publicly available, its structural similarity to the parent drug necessitates its control to very low levels. Regulatory agencies would require a thorough demonstration that this impurity is effectively controlled to within qualified limits in every batch of Saxagliptin produced.

Conclusion

3-Deoxy Saxagliptin is a quintessential example of a process-related impurity whose origins can be logically deduced through a careful analysis of the drug's synthetic pathway. Its discovery and characterization rely on a systematic analytical workflow, while its control is rooted in the principles of chemical process optimization. By focusing on the critical hydroxylation step of the adamantane core, manufacturers can ensure the near-complete conversion to the desired hydroxylated intermediate, thereby minimizing the formation of 3-Deoxy Saxagliptin. This in-depth understanding of impurity formation and control is fundamental to the consistent production of high-purity, safe, and effective Saxagliptin for patients with type 2 diabetes.

References

-

Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. BEPLS, [Online]. Available: [Link]

-

Saxagliptin | C18H25N3O2 | CID 11243969. PubChem, [Online]. Available: [Link]

-

Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. ResearchGate, [Online]. Available: [Link]

-

Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. BEPLS, [Online]. Available: [Link]

-

LC-ESI-MS/MS studies on Saxagliptin and its forced degradation products. ResearchGate, [Online]. Available: [Link]

- Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. Google Patents, [Online].

-

An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. ResearchGate, [Online]. Available: [Link]

-

Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. CNKI, [Online]. Available: [Link]

-

LC-ESI-MS/MS studies on Saxagliptin and its forced degradation products. ResearchGate, [Online]. Available: [Link]

-

LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects. PubMed, [Online]. Available: [Link]

-

LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. RSC Publishing, [Online]. Available: [Link]

-

Analytical Method Development of Saxagliptin HCl by RP-HPLC. ResearchGate, [Online]. Available: [Link]

-

Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. ResearchGate, [Online]. Available: [Link]

-

New RP-HPLC Method for the Estimation of Saxagliptin and Dapagliflozinin Bulk and Pharmaceutical Dosage Formulations. ResearchGate, [Online]. Available: [Link]

-

Saxagliptin. Wikipedia, [Online]. Available: [Link]

-

Stability indicating assay of Dapagliflozin and Saxagliptin. Research Journal of Pharmacy and Technology, [Online]. Available: [Link]

-

RESEARCH ARTICLE DEVOLPMENT AND VALIDATION OF SIMPLE STABILITY INDICATING RP-HPLC METHOD FOR ANALYSIS OF SAXAGLIPTIN AND ITS FOR. OMICS International, [Online]. Available: [Link]

-

Saxagliptin. Proteopedia, [Online]. Available: [Link]

-

An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry, [Online]. Available: [Link]

-

Quality Control in Pharmaceutical Intermediates: The Case of Saxagliptin Impurities. Tejapharm, [Online]. Available: [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Catalytic hydrogen-transfer reactions of benzylic and allylic alcohols with palladium compounds in the presence of vinyl acetate or under an ethylene atmosphere - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. US8748631B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 13. mdpi.com [mdpi.com]

Spectroscopic Characterization of 3-Deoxy Saxagliptin: An In-Depth Technical Guide

Introduction: In the landscape of pharmaceutical development and quality control, the precise identification and characterization of active pharmaceutical ingredients (APIs) and their related impurities are of paramount importance. This guide provides a comprehensive technical overview of the spectroscopic data for 3-Deoxy Saxagliptin, a known process impurity and potential degradation product of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. For researchers, scientists, and drug development professionals, understanding the spectroscopic fingerprint of such impurities is critical for method development, validation, and ensuring the safety and efficacy of the final drug product.

3-Deoxy Saxagliptin, with the chemical formula C₁₈H₂₅N₃O and a molecular weight of 299.41 g/mol , is structurally distinct from its parent compound by the absence of a hydroxyl group on the adamantane moiety. This seemingly minor modification results in a discernible shift in its spectroscopic properties. This guide will delve into the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data that define 3-Deoxy Saxagliptin, offering a framework for its unambiguous identification.

While direct experimental spectra for 3-Deoxy Saxagliptin are not widely published, this guide synthesizes expected spectroscopic characteristics based on the known structure of the molecule and by drawing direct comparisons with the well-documented spectroscopic data of Saxagliptin. This approach provides a robust, scientifically-grounded predictive analysis essential for any laboratory engaged in the analysis of Saxagliptin and its related substances.

The Imperative of Spectroscopic Analysis in Impurity Profiling

The structural elucidation of pharmaceutical impurities is a cornerstone of regulatory compliance and drug safety.[1][2] Spectroscopic techniques like NMR, MS, and IR provide orthogonal and complementary information, allowing for a comprehensive characterization of a molecule's identity and purity. For an impurity like 3-Deoxy Saxagliptin, these methods are not merely analytical procedures but tools for understanding its formation, ensuring its control, and ultimately safeguarding patient health.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[3] For 3-Deoxy Saxagliptin, both ¹H and ¹³C NMR are instrumental in confirming its structure, particularly the absence of the tertiary hydroxyl group present in Saxagliptin.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Deoxy Saxagliptin is expected to be similar to that of Saxagliptin, with the key difference being the signals associated with the adamantane ring. The absence of the hydroxyl group at the 3-position of the adamantane moiety will lead to the disappearance of the corresponding OH proton signal and a significant upfield shift of the protons attached to the carbons in its vicinity.

Comparative Analysis with Saxagliptin:

| Assignment | Saxagliptin ¹H NMR (400 MHz, CD₂Cl₂, δ ppm) [4] | Predicted 3-Deoxy Saxagliptin ¹H NMR (δ ppm) | Rationale for Predicted Shift |

| Adamantane Protons | 1.42-1.83 (m, 15H) | ~1.40-1.80 (m, 16H) | The absence of the electron-withdrawing -OH group will cause a slight upfield shift and simplification of the multiplet pattern for adjacent protons. The total integration will increase by one proton. |

| Protons on Azabicyclo[3.1.0]hexane | 0.87-1.0 (m, 2H), 2.10-2.18 (m, 2H), 2.25 (dd, 1H), 2.45 (ddd, 1H), 3.50-3.55 (m, 1H), 4.93 (dd, 1H), 5.25 (dd, 1H) | Largely Unchanged | The core bicyclic structure remains the same, so significant shifts are not anticipated for these protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a definitive confirmation of the absence of the hydroxyl group. The carbon atom that was previously bonded to the hydroxyl group in Saxagliptin will experience a significant upfield shift in the spectrum of 3-Deoxy Saxagliptin.

Comparative Analysis with Saxagliptin:

| Assignment | Saxagliptin ¹³C NMR (100 MHz, CD₂Cl₂, δ ppm) [4] | Predicted 3-Deoxy Saxagliptin ¹³C NMR (δ ppm) | Rationale for Predicted Shift |

| C-OH (Adamantane) | 68.83 | Absent | This signal will be absent in the 3-Deoxy analogue. |

| Other Adamantane Carbons | 30.80, 30.93, 30.98, 35.88, 37.35, 37.92, 38.15, 41.62, 45.01, 45.08, 45.51 | Shifted Upfield | The carbons in the vicinity of the former hydroxyl group will experience a notable upfield shift due to the removal of the deshielding effect of the oxygen atom. |

| Carbonyl (C=O) | 173.43 | Largely Unchanged | The electronic environment of the carbonyl group is distant from the modification and should remain largely unaffected. |

| Nitrile (C≡N) | 120.15 | Largely Unchanged | The nitrile group is also remote from the site of deoxygenation. |

| Azabicyclo[3.1.0]hexane Carbons | 13.69, 18.00, 46.57, 60.90 | Largely Unchanged | These carbons are part of the unchanged core structure. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a small molecule like 3-Deoxy Saxagliptin is crucial for accurate structural interpretation.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the 3-Deoxy Saxagliptin reference standard and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₂Cl₂) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.[5]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate parameters, including a sufficient number of scans for a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for quantitative integration.

-

-